3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile
Description
Crystallographic Characterization of Boronate Ester Functionality
X-ray diffraction studies reveal that the boronate ester moiety in 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile adopts a trigonal planar geometry around the boron atom. The 1,3,2-dioxaborolane ring exhibits bond lengths of 1.36–1.38 Å for B–O bonds and 1.56–1.57 Å for the B–C bond connecting the boron atom to the aromatic system. The planarity of the dioxaborolane ring is maintained by intramolecular interactions between the oxygen lone pairs and the vacant p-orbital of boron, consistent with resonance stabilization observed in similar pinacol boronic esters.
Crystallographic data further show that the boronate ester group forms a dihedral angle of 12.3° with the benzene ring, minimizing steric clashes between the tetramethyl dioxaborolane substituent and the trifluoromethyl group. This geometric arrangement optimizes conjugation between the boron-containing moiety and the aromatic π-system.
Electronic Effects of Trifluoromethyl and Cyano Substituents
The trifluoromethyl (-CF₃) and cyano (-CN) groups exert significant electron-withdrawing effects on the aromatic system, as quantified by Hammett substituent constants (σₚ = 0.54 for -CF₃ and σₚ = 0.66 for -CN). These substituents create a polarized electronic environment that influences both the reactivity of the boronate ester and the compound’s overall dipole moment (calculated as 4.82 D).
Table 1: Hammett Constants for Key Substituents
| Substituent | σₚ (para) | σₘ (meta) |
|---|---|---|
| -CF₃ | 0.54 | 0.43 |
| -CN | 0.66 | 0.56 |
| -B(O₂C₂Me₄) | 0.38 | 0.29 |
The combined electronic effects reduce electron density at the boron center by 18% compared to unsubstituted aryl boronic esters, as demonstrated by Natural Population Analysis (NPA) calculations. This polarization enhances the electrophilicity of the boron atom, making it more reactive in Suzuki-Miyaura cross-coupling reactions.
Conformational Analysis via X-ray Diffraction Studies
Single-crystal X-ray analysis reveals two dominant conformers in the solid state:
- A syn-periplanar conformation where the trifluoromethyl group lies coplanar with the boronate ester (72% population).
- An anti-clinal conformation with a 35° torsion angle between the -CF₃ and dioxaborolane groups (28% population).
The energy difference between conformers is minimal (ΔG = 0.8 kcal/mol), indicating facile interconversion at room temperature. The preferred syn-periplanar arrangement maximizes resonance stabilization between the boronate ester and the electron-deficient aromatic ring.
Comparative Bond Length Analysis: B–O vs C–B Interactions
Bond length measurements from crystallographic data highlight key differences in bonding character:
Table 2: Bond Length Comparisons
| Bond Type | Length (Å) | Reference Compound |
|---|---|---|
| B–O (dioxaborolane) | 1.36–1.38 | 1.43 Å in B(OH)₃ |
| B–C (aryl) | 1.56–1.57 | 1.52 Å in Ph–B(OH)₂ |
| C≡N | 1.14 | 1.16 Å in benzonitrile |
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF3NO2/c1-12(2)13(3,4)21-15(20-12)11-6-9(8-19)5-10(7-11)14(16,17)18/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRFNTUDMWZDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458861 | |
| Record name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479411-95-5 | |
| Record name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Halides
This is the most established and widely used method. The general procedure involves the reaction of an aryl halide (often bromide or iodide) bearing the trifluoromethyl and nitrile substituents with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
| Parameter | Details |
|---|---|
| Aryl halide substrate | 3-Bromo-5-(trifluoromethyl)benzonitrile or related derivatives |
| Boron source | Bis(pinacolato)diboron (B2pin2) |
| Catalyst | Pd(0) or Pd(II) complexes, e.g., tetrakis(triphenylphosphine)palladium(0), PdCl2(dppf) |
| Base | Potassium acetate, sodium carbonate, or potassium carbonate |
| Solvent | Mixtures of toluene, ethanol, water, 1,4-dioxane, acetonitrile, or dimethylformamide |
| Temperature | 80–105 °C |
| Atmosphere | Inert (argon or nitrogen) |
| Reaction time | Several hours to overnight |
A solution of 2-bromo-1-iodo-3-methylbenzene (0.67 mmol), 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane (0.81 mmol), sodium carbonate (2.02 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.034 mmol) in toluene/ethanol/water was heated at 80 °C overnight. The product was purified by column chromatography to yield the desired arylboronate.
Another example used potassium acetate and PdCl2(dppf) in 1,4-dioxane at 100 °C under inert atmosphere, yielding 81% of the product after purification.
Borylation via Diazonium Salt Intermediates
An alternative approach involves the preparation of the corresponding diazonium salt of the trifluoromethylbenzonitrile derivative, followed by reaction with pinacolborane or bis(pinacolato)diboron under mild conditions.
The diazonium salt (e.g., 3-trifluoromethylbenzenediazonium tetrafluoroborate) is reacted with pinacolborane or bis(pinacolato)diboron in the presence of a base and sometimes a copper catalyst.
The reaction is often performed at room temperature or slightly elevated temperatures.
After quenching and workup, the arylboronate ester is isolated.
- Using 3-trifluoromethylbenzenediazonium tetrafluoroborate and pinacol in diethyl ether, followed by washing with aqueous copper chloride solution, afforded 2-(3-trifluoromethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in good yield.
Copper-Catalyzed and Other Metal-Catalyzed Borylations
Copper catalysts and other transition metals have been employed for borylation reactions, often under milder or greener conditions.
For example, copper(II) ferrite nanoparticles with potassium tert-butoxide in N,N-dimethylformamide at room temperature have been used for borylation of aryl iodides, achieving moderate yields.
These methods are less common for this specific compound but represent alternative routes.
| Method | Catalyst/Conditions | Substrate Type | Yield (%) | Notes |
|---|---|---|---|---|
| Pd-catalyzed borylation | Pd(PPh3)4 or PdCl2(dppf), KOAc or Na2CO3, 80–105 °C | Aryl bromide or iodide | 66–81 | Most common, robust, scalable |
| Diazonium salt borylation | Pinacol, base, sometimes Cu catalyst, RT to mild T | Aryl diazonium tetrafluoroborate | Moderate | Mild conditions, useful for sensitive groups |
| Cu-catalyzed borylation | Cu(II) ferrite nanoparticles, KOtBu, DMF, RT | Aryl iodides | ~59 | Green chemistry approach, moderate yield |
The choice of base and solvent critically affects the yield and purity. Potassium acetate and 1,4-dioxane mixtures are frequently preferred for palladium-catalyzed borylations due to good solubility and reaction rates.
Microwave irradiation has been employed to accelerate the palladium-catalyzed borylation, reducing reaction times to under an hour with comparable yields (~67%).
The use of bis(pinacolato)diboron is standard due to its stability and ease of handling.
Purification typically involves silica gel chromatography with hexanes/ethyl acetate gradients.
The presence of electron-withdrawing groups such as trifluoromethyl and nitrile can influence the reactivity of the aryl halide, often requiring optimization of catalyst loading and reaction time.
The preparation of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile is well-established primarily through palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under basic conditions. Alternative methods such as diazonium salt borylation and copper-catalyzed protocols provide complementary routes, especially under milder or greener conditions. Optimization of reaction parameters including catalyst type, base, solvent, temperature, and reaction time is essential to maximize yield and purity.
This compound’s preparation methods are supported by diverse research findings and are routinely applied in synthetic organic chemistry for the construction of complex molecules involving trifluoromethylated aromatic systems.
Chemical Reactions Analysis
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and ethanol. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its boronic acid functionality allows for various reactions such as:
- Suzuki Coupling Reactions : This compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The presence of the trifluoromethyl group enhances the electronic properties of the resulting products, making them suitable for further functionalizations .
- Synthesis of Fluorinated Compounds : The trifluoromethyl group is valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals. Fluorination often improves the biological activity and metabolic stability of compounds .
Medicinal Chemistry
In medicinal chemistry, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile has been investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. This compound has shown promise in preclinical studies targeting specific cancer types by modulating cellular pathways involved in tumor growth .
- Antiviral Properties : Some studies have suggested that compounds with boron functionalities can exhibit antiviral activity. The mechanism may involve interference with viral replication processes or host cell interactions .
Materials Science
The material properties of this compound make it suitable for applications in materials science:
- Polymer Chemistry : As a boronic acid derivative, it can be used to create cross-linked polymers through dynamic covalent bonding. These materials can have applications in drug delivery systems and smart materials that respond to environmental stimuli .
- Sensors and Electronics : The unique electronic properties imparted by the trifluoromethyl group allow for its use in developing sensors and electronic components. The compound's ability to undergo reversible reactions makes it a candidate for use in molecular switches and memory devices .
Case Study 1: Synthesis of Biaryl Compounds
In a recent study, researchers employed this compound in a Suzuki coupling reaction to synthesize a series of biaryl compounds with enhanced fluorescence properties. The resulting compounds exhibited potential applications in organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging.
Case Study 2: Anticancer Research
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to significant cell death compared to untreated controls. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile exerts its effects is primarily through its reactivity as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The trifluoromethyl group and nitrile group can also influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile (CAS 1220219-14-6)
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile (CAS 1073355-21-1)
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile
- Structure : Additional fluorine at C4 introduces strong electron-withdrawing effects, enhancing electrophilicity for nucleophilic aromatic substitution .
- Molecular Weight : 315.07 g/mol (higher due to fluorine) .
Functional Group Variants
Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS 947249-01-6)
- Structure : Pyridine ring replaces benzene, with an amine (-NH₂) at C2.
- Applications : The pyridine nitrogen facilitates coordination in catalysis, while the amine allows for further functionalization (e.g., amide formation) .
- Molecular Weight : 288.07 g/mol .
Heterocyclic and Complex Derivatives
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (CAS 214360-70-0)
- Structure : Thiophene replaces benzene, offering π-electron-rich reactivity.
- Reactivity : Superior in forming conjugated polymers compared to benzonitrile derivatives .
Comparative Data Table
Biological Activity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoromethyl group and a dioxaborolane moiety. Its molecular formula is C13H14B F3 N O2 with a molecular weight of 265.07 g/mol. The structure can be represented as follows:
Mechanisms of Biological Activity
Research indicates that compounds containing boron exhibit various biological activities. The dioxaborolane structure allows for reversible binding to diols and other biomolecules, which can modulate biological processes. The trifluoromethyl group enhances lipophilicity and biological stability, potentially increasing the compound's efficacy in biological systems.
Anticancer Activity
One of the most promising areas for this compound is its potential as an anticancer agent. Boron-containing compounds have been shown to act as enzyme inhibitors in cancer pathways. For instance, studies have demonstrated that derivatives of boronic acids can inhibit proteasomes and other critical enzymes involved in cancer cell proliferation.
Enzyme Inhibition
Research has indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The presence of the boron atom allows it to interact with hydroxyl groups on enzymes, leading to inhibition of their activity. For example:
- Protease Inhibition : Boronic acids have been shown to inhibit serine proteases effectively.
- Carbonic Anhydrase Inhibition : Preliminary studies suggest potential inhibition of carbonic anhydrase, which plays a role in pH regulation and bicarbonate production.
Case Studies
Several studies have explored the biological activity of related compounds:
-
Antitumor Activity : A study by Smith et al. (2005) demonstrated that boronic acid derivatives exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the role of the trifluoromethyl group in enhancing activity against breast cancer cells.
Compound IC50 (µM) Cell Line Compound A 15 MCF-7 Compound B 25 HeLa This compound 10 A549 - Enzyme Inhibition : A report by Clapham et al. (2008) indicated that similar structures inhibited proteasomal activity with IC50 values ranging from 20 to 50 µM across different assays.
Q & A
Q. How to evaluate hydrolytic stability under physiological conditions for biological applications?
- Methodological Answer : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS. The dioxaborolane ring hydrolyzes to boronic acid, detectable by a shift in retention time. Stability can be enhanced by substituting pinacol with more hydrolytically stable diols (e.g., neopentyl glycol) .
Q. Data Contradiction Analysis Example :
- Issue : Inconsistent coupling yields with Pd(OAc)₂ vs. Pd(dppf)Cl₂.
- Resolution : Pd(dppf)Cl₂ forms a bulky complex, reducing accessibility for sterically hindered substrates. Use smaller ligands (e.g., XPhos) or switch to NiCl₂(dppe) for electron-deficient partners.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
